

Synthesis of Nucleoside Analogues from Diacetone-D-Glucose: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Diacetone-D-glucose	
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This document provides detailed application notes and experimental protocols for the synthesis of nucleoside analogues starting from the readily available carbohydrate, **diacetone-D-glucose** (1,2:5,6-di-O-isopropylidene- α -D-glucofuranose). This versatile starting material offers a cost-effective and efficient platform for the synthesis of a wide array of modified nucleosides with potential applications in antiviral and anticancer drug discovery.

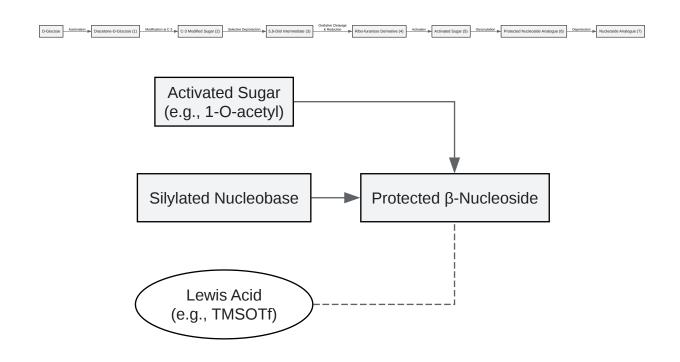
Introduction

Diacetone-D-glucose is a partially protected derivative of D-glucose, featuring isopropylidene groups at the 1,2 and 5,6 positions. This protection leaves the hydroxyl group at the C-3 position accessible for various chemical modifications, making it an ideal chiral building block for complex organic synthesis. The furanose form of the sugar is locked by the 1,2-O-isopropylidene group, providing a rigid scaffold for stereocontrolled reactions. The synthesis of nucleoside analogues from **diacetone-D-glucose** typically involves a multi-step process, including modification of the sugar moiety, coupling with a nucleobase, and subsequent deprotection steps.

Overall Synthetic Strategy



The general synthetic pathway for converting **diacetone-D-glucose** into nucleoside analogues is outlined below. The strategy involves initial preparation of the protected glucose, followed by modification at the C-3 position, selective deprotection, further functionalization, glycosylation with a chosen nucleobase, and final deprotection to yield the target nucleoside analogue.



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